Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)
Overview
Description
“Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)” is a complex organic compound. It likely contains calcium ions and the organic compound N-(4-chlorobenzoyl)-L-tryptophanate. The latter is likely derived from L-tryptophan, a common amino acid, and 4-chlorobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of “Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)” would likely be complex due to the presence of the large organic moiety. The 4-chlorobenzoyl chloride component has a molecular weight of 175.01 and a linear formula of ClC6H4COCl .
Chemical Reactions Analysis
The reactions of “Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)” would likely depend on the conditions. Under acidic conditions, the compound might hydrolyze, releasing L-tryptophan and 4-chlorobenzoic acid .
Scientific Research Applications
Polymer Synthesis
Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) is explored in the field of polymer science, particularly in initiating ring-opening polymerization processes. For instance, calcium methoxide, derived from similar calcium complexes, has been investigated as an initiator for the polymerization of ε-caprolactone and L-lactide, leading to the development of polyesters with narrow molecular weight distribution. This illustrates the compound's utility in synthesizing biodegradable polymers, which are crucial for medical applications and environmentally friendly materials (Zhong et al., 2001).
Metal-Organic Frameworks (MOFs)
Research on homochiral metal-tryptophanate frameworks demonstrates the application of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) in creating novel materials with potential electronic, optical, and catalytic properties. Such frameworks can exhibit unique dielectric, luminescence, and nonlinear-optic (NLO) properties, making them promising candidates for applications in optoelectronics and molecular electronics (Mendiratta et al., 2014).
Future Directions
properties
IUPAC Name |
calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15ClN2O3.Ca/c2*19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h2*1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;;+2/p-2/t2*16-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTZKEFKFLGNEC-WUBQCMAVSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28CaCl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204660 | |
Record name | Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) | |
CAS RN |
56116-62-2 | |
Record name | Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056116622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium bis[N-(4-chlorobenzoyl)-L-tryptophanate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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